

A Comparative Analysis of Humoral vs. Cellular Immune Responses to EGFRvIII Vaccination

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Compound of Interest

Compound Name: EGFRvIII peptide

Cat. No.: B12368707

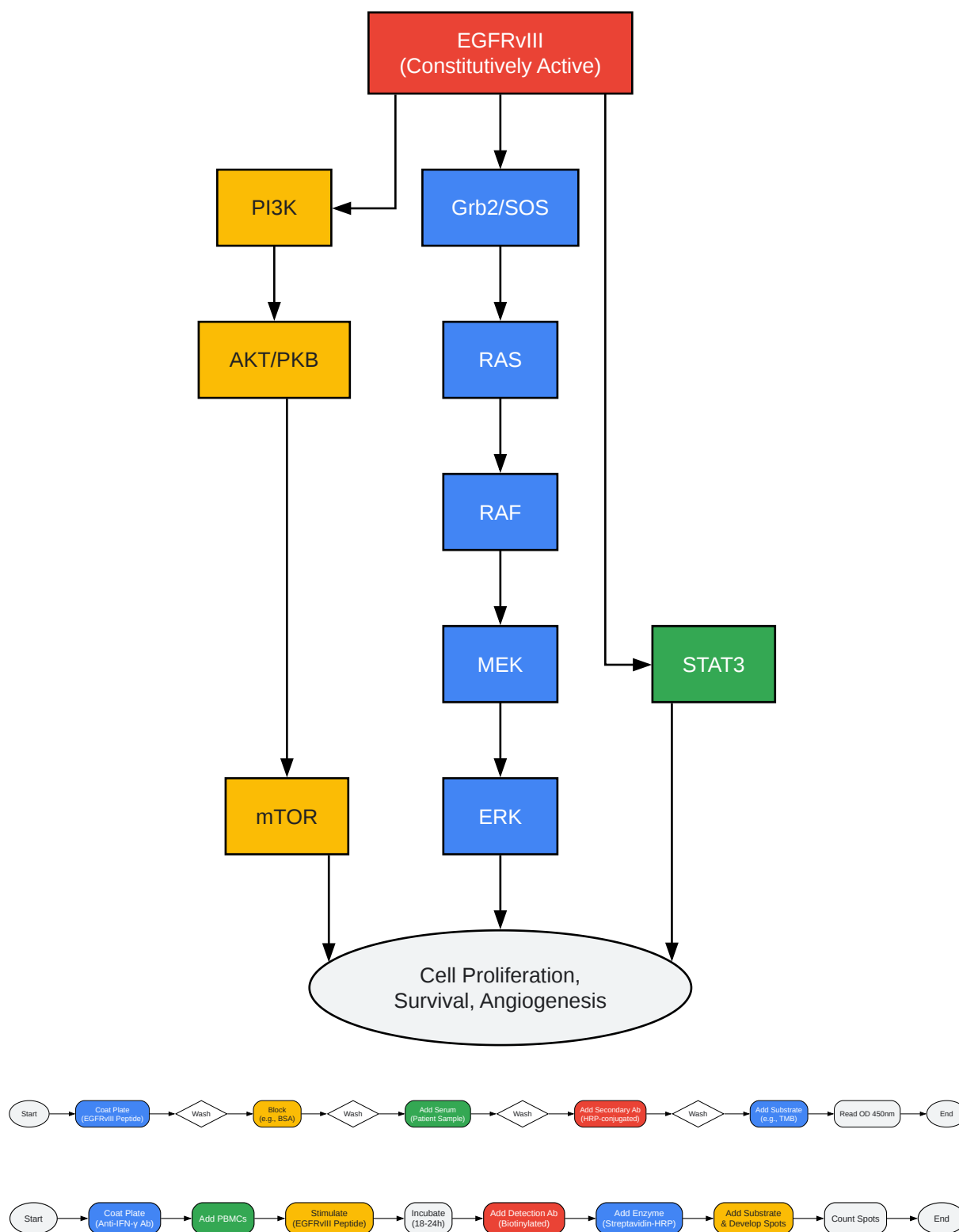
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The epidermal growth factor receptor variant III (EGFRvIII) is a tumor-specific mutation found in a significant subset of glioblastomas (GBM) and other cancers, but not in normal tissues.[1][2][3] This tumor-exclusive expression makes it an ideal target for immunotherapy. Peptide vaccines, such as rindopepimut (CDX-110), have been developed to elicit a targeted immune response against cancer cells expressing this neoantigen.[4][5] Rindopepimut consists of a 14-amino acid peptide specific to the EGFRvIII mutation, conjugated to a carrier protein, Keyhole Limpet Hemocyanin (KLH), to enhance immunogenicity.[5][6] This guide provides a detailed comparison of the humoral and cellular immune responses generated by EGFRvIII vaccination, supported by experimental data and methodologies.

EGFRvIII Signaling Pathway

EGFRvIII is a result of an in-frame deletion in the extracellular domain of the EGFR gene, leading to a constitutively active receptor.[5][7] This ligand-independent activation drives tumor growth and proliferation through downstream signaling cascades, primarily the PI3K/AKT, MAPK, and STAT3 pathways.[7] Understanding this pathway is critical for appreciating the mechanism of action for EGFRvIII-targeted therapies.



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